molecular formula C17H20N6OS B6966477 1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone

1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone

Cat. No.: B6966477
M. Wt: 356.4 g/mol
InChI Key: XVWBZURNUDZPEP-UHFFFAOYSA-N
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Description

1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone is a complex organic compound featuring a thiadiazole ring, a piperazine ring, and an indazole moiety

Properties

IUPAC Name

1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c1-2-15-18-17(25-21-15)23-9-7-22(8-10-23)16(24)11-14-12-5-3-4-6-13(12)19-20-14/h3-6H,2,7-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWBZURNUDZPEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N2CCN(CC2)C(=O)CC3=C4C=CC=CC4=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarbothioamide with an appropriate carboxylic acid derivative under reflux conditions.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the thiadiazole derivative with piperazine in the presence of a suitable base such as triethylamine.

    Indazole Attachment: The final step involves the coupling of the piperazine-thiadiazole intermediate with an indazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone involves its interaction with various molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It could modulate signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer cell survival and growth.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Piperazine Derivatives: Widely used in pharmaceuticals for their psychoactive and antihelminthic properties.

    Indazole Derivatives: Studied for their anti-inflammatory and anticancer effects.

Uniqueness

1-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone is unique due to the combination of these three pharmacophores, which may result in synergistic effects and enhanced biological activity compared to individual components.

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